N-(3,4-dimethoxyphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Description
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Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-4-25-18-13-15(8-10-17(18)23(28)26-12-6-5-7-21(25)26)22(27)24-16-9-11-19(29-2)20(14-16)30-3/h8-11,13-14,21H,4-7,12H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZQOGSEXUCNRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C23H27N3O4
- Molecular Weight : 409.5 g/mol
- CAS Number : 1574626-72-4
The biological activity of this compound can be attributed to its structural features that interact with various biological targets. The quinazoline moiety is known for its role in modulating enzyme activity and influencing cellular signaling pathways. Specifically, compounds with similar structures have been reported to exhibit:
- Anticonvulsant Activity : Quinazoline derivatives often show significant activity against seizures. For instance, a related study indicated that certain substitutions on the quinazoline ring enhance anticonvulsant effects through modulation of neurotransmitter systems .
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways. Similar compounds have demonstrated inhibition of squalene synthase and cholesterol synthesis in liver cells .
Biological Activity Data
Case Studies and Research Findings
- Anticonvulsant Studies : A study involving various quinazoline derivatives highlighted that modifications at the 3-position significantly enhanced anticonvulsant properties. The introduction of a methoxy group at this position was particularly beneficial .
- Cancer Research : Preliminary investigations suggest that similar compounds may induce apoptosis in cancer cell lines. For example, derivatives exhibiting structural similarities have shown promise in reducing cell viability in breast and prostate cancer models by activating apoptotic pathways .
- Metabolic Studies : Research indicates that compounds with a pyridoquinazoline structure can influence lipid metabolism significantly. Inhibitors targeting cholesterol biosynthesis pathways have been explored for their potential to mitigate metabolic disorders .
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(3,4-dimethoxyphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide exhibits significant antimicrobial properties. It has been shown to inhibit bacterial RNA polymerase (RNAP), which is crucial for bacterial transcription. This inhibition leads to potent antibacterial activity against various clinical isolates:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Vancomycin-resistant Staphylococcus aureus (VRSA)
- Multi-drug resistant strains
The mechanism of action involves binding to the switch region of RNAP, effectively disrupting its function and leading to bacterial cell death .
Antioxidant Activity
In addition to its antimicrobial properties, this compound also exhibits antioxidant effects. In vitro assays have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers. This suggests potential applications in preventing oxidative damage in biological systems .
Anticancer Potential
Preliminary studies have indicated that the compound may possess anticancer activity. It has been tested against various cancer cell lines with promising results indicating cytotoxic effects at low concentrations. For example, it showed significant inhibition in human cancer cell lines such as HCT-116 and MCF-7 .
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Intermediate Compounds : Starting materials are often derivatives of the pyridoquinazoline scaffold.
- Acylation and Cyclization : These reactions are conducted under controlled conditions to yield the final product.
- Purification : Techniques such as recrystallization and chromatography are utilized to obtain high-purity compounds suitable for biological testing.
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential applications of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
